![molecular formula C14H29N3O B7917452 (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7917452.png)
(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with a unique structure that includes an amino group, a piperidine ring, and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Isopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with isopropyl and methyl groups using reagents like isopropyl bromide and methyl iodide under basic conditions.
Attachment of the Butanone Backbone: The final step involves the coupling of the modified piperidine ring with a butanone derivative through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products
Scientific Research Applications
(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic interactions, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-[4-(methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one: Lacks the isopropyl group, which may affect its pharmacological properties.
(S)-2-Amino-1-[4-(ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one: Contains an ethyl group instead of an isopropyl group, leading to different steric and electronic effects.
(S)-2-Amino-1-[4-(isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one: Similar structure but lacks the methyl group, which may influence its reactivity and interactions.
Uniqueness
The unique combination of the isopropyl and methyl groups in (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one contributes to its distinct chemical and pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-8-6-12(7-9-17)16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIOBCCNGZCONM-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)N(C)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)N(C)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7917372.png)
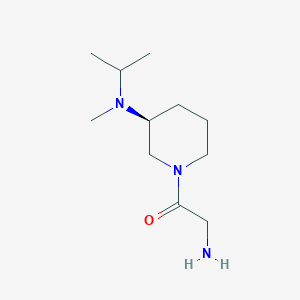
![4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7917394.png)
![2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7917404.png)
![2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7917409.png)
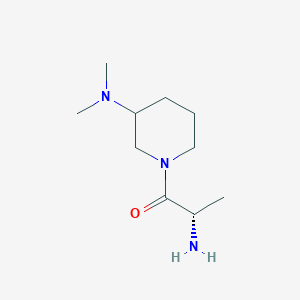
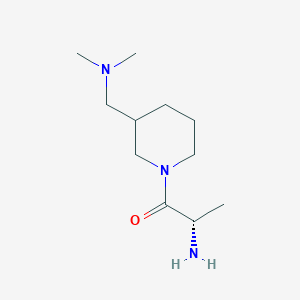
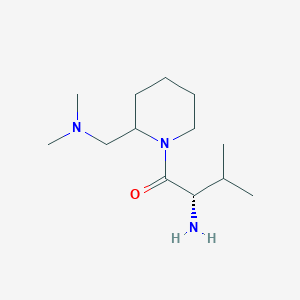
![(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7917438.png)
![(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7917444.png)
![(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7917459.png)
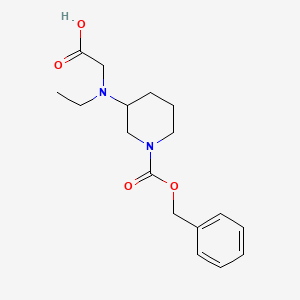
![(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7917470.png)
![(S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7917471.png)
